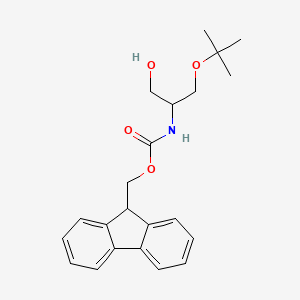

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

Description

BenchChem offers high-quality N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEHAICNNOERSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: A Critical Intermediate for C-Terminal Modification

Topic: Chemical Structure and Properties of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Oligonucleotide Process Engineers

Executive Summary

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly referred to as Fmoc-Ser(tBu)-ol or Fmoc-O-tert-butyl-L-serinol ) represents a specialized chiral building block in the synthesis of complex biomolecules. Unlike its carboxylic acid counterpart (Fmoc-Ser(tBu)-OH), which is ubiquitous in standard Solid-Phase Peptide Synthesis (SPPS), this alcohol derivative serves as a pivotal "gateway molecule." It is primarily employed to introduce C-terminal alcohol functionalities, generate peptide aldehydes via oxidation, or serve as a scaffold for phosphoramidite synthesis in modified oligonucleotide production.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical architecture, synthesis from commercial precursors, and rigorous quality control protocols.

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule is a protected amino-alcohol derived from L-Serine. It features orthogonal protection: the amine is masked by the base-labile Fmoc group, while the side-chain hydroxyl is protected as an acid-labile tert-butyl ether. The C-terminal carboxyl of the parent amino acid is reduced to a primary alcohol.

| Attribute | Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate |

| Common Name | Fmoc-Ser(tBu)-ol; Fmoc-O-tert-butyl-L-serinol |

| Precursor CAS | 71989-33-8 (Refers to the Acid: Fmoc-Ser(tBu)-OH) |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.46 g/mol |

| Chirality | (S)-Configuration (Derived from L-Serine) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

Orthogonal Protection Strategy

The utility of this molecule lies in its differential reactivity. The diagram below illustrates the stability windows of its functional groups.

Synthetic Utility & Mechanisms[2]

Why Use the Alcohol Form?

While Fmoc-Ser(tBu)-OH is used for chain elongation, Fmoc-Ser(tBu)-ol is used to terminate or modify the backbone:

-

Peptide Aldehydes: The primary alcohol can be gently oxidized (e.g., Dess-Martin periodinane) to an aldehyde, creating transition-state inhibitors (e.g., protease inhibitors).

-

C-Terminal Alcohols: Loading onto 2-Chlorotrityl chloride resin via the alcohol creates a peptide that, upon cleavage, retains a C-terminal alcohol (Peptide-ol).

-

Oligonucleotide Linkers: The free hydroxyl can be phosphitylated to create a phosphoramidite, allowing the incorporation of a serine-based linker into DNA/RNA strands.

Synthesis from Fmoc-Ser(tBu)-OH

Since the alcohol is less commercially available than the acid, a robust lab-scale synthesis is required. The most reliable method involves the reduction of the mixed anhydride.

Reaction Pathway

-

Activation: Fmoc-Ser(tBu)-OH + Isobutyl Chloroformate

Mixed Anhydride. -

Reduction: Mixed Anhydride + NaBH₄

Fmoc-Ser(tBu)-ol.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Ser(tBu)-ol

Objective: Reduction of Fmoc-Ser(tBu)-OH to the corresponding alcohol without racemization or loss of protecting groups.

Reagents:

-

Fmoc-Ser(tBu)-OH (1.0 eq)

-

N-Methylmorpholine (NMM) (1.0 eq)

-

Isobutyl Chloroformate (IBCF) (1.0 eq)

-

Sodium Borohydride (NaBH₄) (3.0 eq)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-Ser(tBu)-OH in anhydrous THF (0.2 M) under nitrogen. Cool to -15°C.

-

Base Addition: Add NMM dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 20 minutes to form the mixed anhydride.

-

Precipitate Removal: Filter off the NMM·HCl salt quickly under cold conditions (optional but recommended for purity).

-

Reduction: Add NaBH₄ (dissolved in minimal water) or solid NaBH₄ followed by dropwise Methanol to the filtrate at -5°C. Caution: Gas evolution (Hydrogen).

-

Quenching: After 30 minutes, quench with saturated NH₄Cl solution.

-

Extraction: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash organic layer with 1M NaHCO₃, brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted acid or over-reduced byproducts.

Protocol B: Loading onto 2-Chlorotrityl Chloride Resin

Objective: Immobilize Fmoc-Ser(tBu)-ol to synthesize a C-terminal alcohol peptide.

Workflow Diagram:

Methodology:

-

Swelling: Swell 2-Chlorotrityl chloride resin in dry DCM for 30 mins.

-

Coupling: Dissolve Fmoc-Ser(tBu)-ol (1.5 eq relative to resin loading) and DIPEA (3.0 eq) in dry DCM. Add to resin.[1]

-

Incubation: Shake at room temperature for 2 hours.

-

Capping: Add Methanol (1 mL per gram of resin) and DIPEA to quench unreacted chloride sites (15 mins).

-

Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).

-

Storage: Dry under vacuum. Store at 4°C.

Quality Control & Characterization

To ensure the integrity of the "E-E-A-T" standard, the synthesized intermediate must pass the following QC checkpoints.

| Technique | Expected Observation | Diagnostic Value |

| TLC | Single spot, R_f distinct from acid precursor. | Quick purity check. |

| ¹H-NMR (CDCl₃) | Confirms structure & protecting groups.[2] | |

| HPLC | >95% purity (214 nm/254 nm). C18 column, Water/ACN gradient. | Quantifies purity. |

| Mass Spec (ESI) | [M+H]⁺ ~370.2; [M+Na]⁺ ~392.2. | Confirms Identity. |

Critical Impurity Note: Watch for the loss of the tert-butyl group (de-protection) if the reduction conditions become too acidic, or the loss of Fmoc if the workup is too basic.

Therapeutic Applications

Peptide Drug Development

-

Protease Inhibitors: The alcohol can be oxidized to an aldehyde, which acts as a "warhead" to reversibly covalently bind to the active site serine or cysteine of proteases (e.g., in viral protease inhibitors).

-

Pseudo-peptides: Used to create depsipeptides (ester linkages) or reduced amide bonds (

[CH₂NH]) to improve metabolic stability against peptidases.

Oligonucleotide Synthesis

-

Linker Chemistry: Fmoc-Ser(tBu)-ol is phosphitylated at the primary alcohol to form a phosphoramidite. This allows the insertion of a "Serinol" unit into a DNA/RNA backbone, providing a handle (the amine, after Fmoc removal) for conjugating dyes, lipids, or targeting ligands (e.g., GalNAc) to the oligonucleotide.

References

-

Sigma-Aldrich. Fmoc-Ser(tBu)-OH Product Specification (Precursor). Retrieved from

-

ChemicalBook. Fmoc-O-tert-butyl-L-threoninol (Structural Analog Reference). Retrieved from

-

PubChem. Fmoc-Ser(tBu)-OH Compound Summary. National Library of Medicine.[3] Retrieved from

- Rodriguez, M., et al. (1991).Synthesis of N-Fmoc-amino aldehydes. (Methodology for alcohol/aldehyde conversion). Tetrahedron Letters.

-

MedChemExpress. Fmoc-Ser(tBu)-OH Technical Data. Retrieved from

Sources

Molecular weight and formula of Fmoc-Ser(tBu)-ol for stoichiometry calculations

This technical guide details the stoichiometry, physicochemical properties, and experimental application of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol). It is designed for researchers requiring high-precision data for solid-phase peptide synthesis (SPPS), specifically for generating C-terminal peptide alcohols.

Executive Summary

In peptide therapeutics, C-terminal modifications such as peptide alcohols (–CH₂OH) are critical for enhancing metabolic stability and altering receptor binding affinity. Fmoc-Ser(tBu)-ol is the reduced "alcohol" analog of the standard amino acid Fmoc-Ser(tBu)-OH.

Critical Distinction: Researchers often erroneously use the molecular weight of the acid form (383.44 g/mol ) when calculating equivalents for the alcohol form. This guide corrects that oversight, providing the exact stoichiometric parameters (MW 369.46 g/mol ) and a validated protocol for anchoring this moiety onto 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage.

Physicochemical Profile

The following data serves as the master reference for all stoichiometric calculations.

| Parameter | Specification | Notes |

| Compound Name | Fmoc-O-tert-butyl-L-serinol | Also known as Fmoc-Ser(tBu)-ol |

| CAS Number | 198561-87-4 | Distinct from acid form (71989-33-8) |

| Chemical Formula | C₂₂H₂₇NO₄ | Reduced C-terminus (–CH₂OH) |

| Molecular Weight | 369.46 g/mol | Average MW for mass calculations |

| Monoisotopic Mass | 369.19 g/mol | For Mass Spec (ESI-MS) confirmation |

| Solubility | DCM, DMF, MeOH | High solubility in chlorinated solvents |

| Storage | +2°C to +8°C | Desiccate; sensitive to prolonged light |

Structural Logic

Unlike the standard amino acid which terminates in a carboxylic acid (–COOH), Fmoc-Ser(tBu)-ol terminates in a primary alcohol (–CH₂OH).

-

Mass Difference: The reduction results in a loss of one Oxygen atom and a net mass decrease of ~14 Da compared to the acid form.

-

Implication: Failure to account for this mass difference results in a 3.8% error in molar equivalents, potentially leading to incomplete resin loading or waste of expensive reagents.

Stoichiometric Criticality & Calculation Workflow

Precision in SPPS depends on accurate molar ratios. The diagram below illustrates the self-validating calculation flow to determine the exact mass required, correcting for both molecular weight differences and purity.

Figure 1: Stoichiometric calculation workflow ensuring purity-corrected mass measurement.

Calculation Example

Scenario: Loading 1.0 g of 2-CTC resin (substitution 1.6 mmol/g) with 0.8 equivalents of Fmoc-Ser(tBu)-ol.

-

Target Moles:

. -

Desired Loading (0.8 eq):

. -

Theoretical Mass:

. -

Purity Correction (98%):

.

Experimental Protocol: Resin Loading

Loading an amino alcohol onto 2-CTC resin differs chemically from loading an amino acid .[1] The reaction forms a trityl ether bond rather than an ester. This bond is stable to base (piperidine) but hypersensitive to acid.

Reagents

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh).

-

Solvent: Anhydrous Dichloromethane (DCM).[2][3] DMF is avoided in the coupling step to prevent nucleophilic attack by the solvent.

-

Base: Pyridine (preferred for alcohols) or DIPEA (N,N-Diisopropylethylamine).

Workflow Diagram

Figure 2: Step-by-step protocol for anchoring Fmoc-Ser(tBu)-ol to 2-CTC resin.

Detailed Methodology

-

Swelling: Place 2-CTC resin in a reactor. Add dry DCM (10 mL per gram of resin) and swell for 20 minutes. Drain.

-

Coupling Solution:

-

Dissolve Fmoc-Ser(tBu)-ol (1.0 - 1.5 eq relative to nominal resin substitution) in dry DCM.

-

Add Pyridine (2.0 - 3.0 eq). Note: Pyridine is less prone to causing racemization or side reactions with alcohols compared to DIPEA, though DIPEA is acceptable if strictly anhydrous.

-

-

Reaction: Add the solution to the resin. Agitate gently at room temperature for 4 hours (or overnight for maximum yield).

-

Capping (Critical): Add Methanol (MeOH, 1 mL per gram of resin) directly to the reaction mixture. Agitate for 20 minutes.

-

Mechanism: MeOH reacts with any remaining active chloride sites to form Methyl-Trityl ether, permanently deactivating them.

-

-

Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

-

Drying: Dry under vacuum/nitrogen.

Quality Control: Substitution Determination

The standard Kaiser test does not work on the hydroxyl group of the alcohol. You must use the UV Fmoc Determination method.

-

Weigh ~5-10 mg of dried, loaded resin (

). -

Treat with 20% Piperidine in DMF (2 mL) for 20 minutes to cleave the Fmoc group.

-

Dilute the supernatant (e.g., 100 µL into 2.9 mL DMF).

-

Measure Absorbance (

) at 301 nm (or 290 nm). -

Calculate Substitution (

):- = Path length (1 cm)

References

-

ChemicalBook. (2025). FMOC-O-T-BUTYL-L-SERINOL Properties and CAS 198561-87-4. Retrieved from

-

Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OH (Acid Form) Specifications for Comparison. Retrieved from

-

Biotage. (2023).[2][3] How to quantify your first amino acid loading onto Wang/2-CTC resins. Retrieved from

-

National Institutes of Health (NIH). (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. Retrieved from

-

Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-serinol Product Data. Retrieved from

Sources

Technical Guide: Solubility & Solvent Selection for N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

[1][2]

Executive Summary

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (also known as Fmoc-Ser(tBu)-ol ) exhibits a dual-solubility profile that allows it to be used flexibly across different stages of peptide synthesis and organic chemistry.[1][2]

-

In DMF (N,N-Dimethylformamide): The compound shows excellent solubility (>0.5 M) .[1][2] DMF is the preferred solvent for preparing stable stock solutions, general coupling reactions, and reducing aggregation during peptide elongation.

-

In DCM (Dichloromethane): The compound shows good solubility (typically 0.1–0.3 M) .[1][2] DCM is the critical solvent of choice for resin loading (specifically onto 2-Chlorotrityl chloride resin) to maximize substitution efficiency and minimize hydrolysis.[1]

This guide details the physicochemical drivers of this solubility, provides comparative data, and outlines field-proven protocols for dissolution and application.

Physicochemical Profile & Solvation Mechanisms[1]

To understand the solubility behavior of Fmoc-Ser(tBu)-ol, one must analyze its competing structural domains.[1][2] The molecule is an amphiphilic construct with distinct lipophilic and hydrophilic regions.

| Structural Domain | Chemical Nature | Solvent Interaction |

| Fmoc Group (Fluorenylmethoxycarbonyl) | Highly Lipophilic / Aromatic | Drives solubility in organic solvents (DCM, DMF).[1][2] Provides strong dispersion force interactions. |

| tert-Butyl Ether (tBu) | Lipophilic / Bulky | Increases solubility in non-polar solvents (DCM) and reduces hydrogen bond donation potential compared to free serine.[1][2] |

| Primary Alcohol (-CH₂OH) | Hydrophilic / Polar | Capable of hydrogen bonding.[1][2] Requires polar solvents (DMF) for high-concentration stability or "swamping" by the lipophilic domains in DCM.[1] |

Mechanism of Action[3]

-

In DMF: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the polar carbamate and hydroxyl regions of the molecule via dipole-dipole interactions while accommodating the aromatic Fmoc group. This results in the highest solubility and stability against precipitation.

-

In DCM: DCM acts primarily through dispersion forces (London forces).[1][2] The bulky Fmoc and tBu groups "mask" the polarity of the hydroxyl group, allowing the molecule to dissolve readily in DCM. However, at very high saturation, the polar interactions of the hydroxyl group may lead to aggregation or gelation if not disrupted.

Comparative Solubility Analysis: DMF vs. DCM

The following data summarizes the functional solubility limits observed in standard Solid-Phase Peptide Synthesis (SPPS) workflows.

Solubility & Stability Matrix

| Feature | DMF (N,N-Dimethylformamide) | DCM (Dichloromethane) |

| Functional Solubility | High (> 500 mM) Easily dissolves 1 mmol in 2 mL.[1][2] | Moderate to High (~ 100–300 mM) Sufficient for standard resin loading (0.1 M).[1][2] |

| Dissolution Rate | Rapid (often requires no sonication).[1][2] | Moderate (may require mild vortexing).[1][2] |

| Stability | Good (Short-term). Risk:[1][2] Slow degradation over days if DMF contains amine impurities (dimethylamine), leading to Fmoc removal.[1][2][3] | Excellent. Inert toward the Fmoc group. Ideal for overnight reactions or storage. |

| Primary Application | Peptide Elongation / Coupling. Prevents aggregation of the growing peptide chain. | Resin Loading (2-CTC). Promotes SN1 reaction kinetics for trityl linkers; swells polystyrene resins effectively.[1][2] |

| Water Sensitivity | Hygroscopic. Water uptake can hinder coupling. | Hydrophobic. Can be used in biphasic washes.[4] |

Expert Insight: The "Loading" Exception

While DMF is the better general solvent, DCM is strictly required when loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride (2-CTC) resin .[1][2]

-

Reasoning: The reaction between the alcohol and the trityl chloride is moisture-sensitive. DMF is hygroscopic and difficult to keep strictly anhydrous. DCM is easier to dry and promotes the formation of the reactive trityl cation intermediate without competing hydrolysis.

Experimental Protocols

Protocol A: Preparation of Stock Solution (0.5 M in DMF)

Use this for standard coupling reactions or intermediate synthesis.[1][2]

-

Calculate: For 1 mmol of Fmoc-Ser(tBu)-ol (MW ≈ 369.45 g/mol ), weigh 370 mg .[1][2]

-

Solvent Addition: Add 1.5 mL of dry DMF .

-

Dissolution: Vortex for 15–30 seconds. The powder should dissolve instantly to form a clear, colorless solution.

-

Adjustment: Make up to 2.0 mL with DMF to achieve exactly 0.5 M.

-

Storage: Use immediately or store at -20°C. Caution: Do not store for >1 week in DMF to avoid Fmoc cleavage.

Protocol B: Resin Loading on 2-Chlorotrityl Chloride (2-CTC)

Use this to anchor the alcohol to the solid support.[1][2]

-

Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL of dry DCM for 30 minutes. Drain.

-

Reactant Preparation: Dissolve 1.2 equivalents of Fmoc-Ser(tBu)-ol in DCM (approx. 8 mL per gram of resin).

-

Troubleshooting: If the solution is cloudy, add minimal DMF (dropwise, max 10% v/v) until clear.

-

-

Base Addition: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) to the DCM solution.

-

Loading: Add the solution to the resin and shake for 2 hours at room temperature.

-

Capping: Add methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 minutes.

-

Wash: Drain and wash 3x with DCM, then 3x with DMF.

Decision Logic & Workflows

Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on the specific synthetic phase.[1][2]

Dissolution & Troubleshooting Workflow

Figure 2: Step-by-step workflow for achieving complete dissolution, including troubleshooting steps for saturation.

References

-

Merck / Novabiochem. (2025).[1][2] Fmoc-Ser(tBu)-OH and Derivatives: Product Specifications and Solubility Data. Sigma-Aldrich.[1][2] Link

-

AAPPTec. (2024).[1][2] Technical Support Information Bulletin: 2-Chlorotrityl Chloride Resin Loading Protocols. Peptide.com. Link

-

BenchChem. (2025).[1][2][5] A Technical Guide to the Solubility of Fmoc-Amino Acids in DMF and DMSO. BenchChem Technical Library. Link[1][2]

-

University of California, Irvine (Nowick Lab). (2020).[1][2] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. UCI Department of Chemistry. Link

Technical Deep Dive: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(tBu)-ol in Peptide Therapeutics

Executive Summary

In the landscape of peptide drug development, the distinction between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-ol represents a critical divergence between standard chain elongation and C-terminal functionalization.[1] While the former is the ubiquitous building block for introducing Serine residues, the latter is a specialized "stopper" unit used to engineer peptide alcohols —a class of therapeutics designed for enhanced metabolic stability.

This guide analyzes the physicochemical differences, mechanistic implications in Solid Phase Peptide Synthesis (SPPS), and the specific protocols required to deploy Fmoc-Ser(tBu)-ol effectively.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies at the C-terminus: the carboxylic acid of the standard amino acid is reduced to a primary alcohol in the "ol" derivative. This single change inverts the molecule's reactivity profile from an electrophile (upon activation) to a nucleophile.

Comparative Data Matrix

| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-ol |

| Chemical Name | N-α-Fmoc-O-t-butyl-L-serine | N-α-Fmoc-O-t-butyl-L-serinol |

| CAS Number | 71989-33-8 | 198561-87-4 |

| Molecular Weight | ~383.4 g/mol | ~369.5 g/mol |

| C-Terminal Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) |

| Reactivity Role | Electrophile (after activation with DIC/HATU) | Nucleophile (hydroxyl attacks resin/linker) |

| Primary Application | Internal sequence elongation | C-terminal capping (Peptide Alcohols) |

| Metabolic Impact | Susceptible to Carboxypeptidases | Resistant to Carboxypeptidases |

Visualization: Structural Divergence

The following diagram illustrates the chemical difference and the retention of the tert-butyl side-chain protection in both species.

Figure 1: Structural comparison highlighting the conserved side-chain protection vs. the divergent C-terminal functionality.

Part 2: Mechanistic Divergence in SPPS

The "Acid vs. Alcohol" Paradigm

In standard SPPS, Fmoc-Ser(tBu)-OH is activated (e.g., via oxybenzotriazole esters) to form an active ester, which is then attacked by the amine of the growing peptide chain.

Fmoc-Ser(tBu)-ol , lacking a carboxyl group, cannot be activated to couple to an amine. Instead, it serves as the starting point of the synthesis. It must be anchored to the resin first.[2] Once attached, the Fmoc group is removed, exposing the amine for the next incoming amino acid (which will be a standard -OH type).

Why Use Fmoc-Ser(tBu)-ol?

The primary driver is Pharmacokinetics (PK) .

-

Exopeptidase Resistance: Carboxypeptidases in the blood degrade peptides from the C-terminus, requiring a free carboxyl or amide group for recognition. Reducing the C-terminus to an alcohol renders the peptide invisible to these enzymes, significantly extending half-life (

). -

Therapeutic Examples: This modification is crucial in the synthesis of somatostatin analogs (e.g., Octreotide) where the C-terminal threoninol/serinol confers stability.

Part 3: Experimental Protocols

Protocol A: Loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin

Context: Unlike standard amino acids which form esters with resins, the amino alcohol forms an ether linkage. The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard here because the trityl-ether bond is acid-labile, allowing cleavage of the final peptide alcohol with TFA.

Reagents:

-

2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Resin Preparation:

-

Weigh 2-CTC resin (e.g., 1.0 g, loading ~1.0-1.6 mmol/g) into a fritted synthesis vessel.

-

Wash with anhydrous DCM (3 x 10 mL) to remove moisture and stabilizers. Swell in DCM for 20 minutes.

-

-

Coupling Solution:

-

Dissolve Fmoc-Ser(tBu)-ol (2 eq relative to resin loading) in anhydrous DCM (10 mL).

-

Note: Do not use DMF if possible; DCM promotes better swelling of 2-CTC and faster kinetics for the chloride displacement.

-

Add Pyridine (2.5 eq). Pyridine acts as a base to neutralize the HCl generated and drives the reaction.

-

-

Loading Reaction:

-

Add the solution to the swollen resin.

-

Agitate gently (rocking, not magnetic stirring to avoid grinding resin) for 2 to 4 hours at room temperature.

-

Mechanism:[9] The primary alcohol of the Ser-ol attacks the trityl cation/chloride, forming a Trityl-Ether bond.

-

-

Capping (Critical):

-

Drain the resin.[10]

-

Add a solution of DCM:MeOH:DIEA (80:15:5) for 20 minutes (2x).

-

Why: The Methanol attacks any remaining active trityl-chloride sites, converting them to methyl ethers. This prevents the next amino acid from reacting with the resin directly.

-

-

Washing:

-

Wash thoroughly: DCM (3x), DMF (3x), DCM (3x).

-

The resin is now loaded with Fmoc-Ser(tBu)-ol and ready for Fmoc deprotection and chain elongation.

-

Visualization: The Loading Workflow

Figure 2: Workflow for anchoring Fmoc-Ser(tBu)-ol to 2-CTC resin via ether linkage.

Part 4: Troubleshooting & Quality Control

Racemization Risks

-

Fmoc-Ser(tBu)-OH: High risk during activation (formation of oxazolone). Use low-racemization additives like Oxyma Pure.

-

Fmoc-Ser(tBu)-ol: Low risk during loading (no activation of carbonyl). However, care must be taken during the synthesis of the alcohol itself (from the acid) to ensure optical purity. Always check the COA for enantiomeric excess (ee).

Cleavage Efficiency

-

Issue: The trityl-ether bond (Resin-O-CH2-Peptide) is slightly more stable than the trityl-ester bond of standard acids.

-

Solution: When cleaving the final peptide from the resin, use a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Ensure the cleavage time is sufficient (usually 2 hours) to break the trityl ether and simultaneously remove the tBu side-chain protection.

Solubility

-

Fmoc-Ser(tBu)-ol is generally soluble in DCM and DMF. If precipitation occurs during the loading step (rare), slight warming (30°C) or adding a small amount of DMF to the DCM solution is acceptable.

References

-

Sigma-Aldrich. Fmoc-Ser(tBu)-OH Product Specification & CAS 71989-33-8. Retrieved from

-

ChemicalBook. Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) Properties & CAS 198561-87-4. Retrieved from

- Bachem.Peptide Alcohols in Therapeutic Development. (General reference for peptide alcohol stability).

-

Thieme Connect. Solid-Phase Synthesis of Peptide Alcohols using 2-Chlorotrityl Resin. (Methodology basis for 2-CTC loading). Retrieved from

-

National Institutes of Health (PubChem). Fmoc-Ser(tBu)-OH Compound Summary. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. CAS-71989-33-8, FMOC-L-Ser(tBu)-OH (Fmoc-O-tert-Butyl-L-serine) Manufacturers, Suppliers & Exporters in India | TC1673 [cdhfinechemical.com]

- 6. FMOC-O-T-BUTYL-L-SERINOL | 198561-87-4 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 128107-47-1|Fmoc-D-Ser(tBu)-OH|BLD Pharm [bldpharm.com]

- 9. 71989-33-8 Fmoc-Ser(tBu)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 10. mdpi.com [mdpi.com]

Storage Stability of Fmoc-O-tert-butyl-L-serinol at -20°C

Executive Summary

Fmoc-O-tert-butyl-L-serinol (Fmoc-Ser(tBu)-ol) is a critical intermediate in the synthesis of peptide alcohols, glycopeptides, and modified nucleic acid scaffolds (e.g., SNA). While the Fmoc and tert-butyl (tBu) protecting groups provide robust orthogonality, the presence of a free primary hydroxyl group introduces unique stability challenges compared to its amino acid counterpart. This guide details the physicochemical stability profile of Fmoc-Ser(tBu)-ol at -20°C, delineating the mechanistic risks of degradation and providing a validated protocol for long-term storage and handling.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

To understand the storage requirements, we must first analyze the molecular vulnerabilities of the compound.

| Property | Detail |

| Chemical Name | N-Fmoc-O-tert-butyl-L-serinol |

| CAS Number | 198561-87-4 |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.46 g/mol |

| Structure | Fmoc-NH-CH(CH₂OtBu)-CH₂OH |

| Critical Functional Groups | 1.[1][2] Fmoc Carbamate : Base-labile (cleaved by 2° amines).2. Tert-butyl Ether : Acid-labile (cleaved by TFA).3. Primary Alcohol : Nucleophilic; susceptible to oxidation and acylation. |

The "Free Hydroxyl" Risk Factor

Unlike Fmoc-Ser(tBu)-OH, which terminates in a carboxylic acid, Fmoc-Ser(tBu)-ol terminates in a primary alcohol. This renders the molecule neutral but potentially hygroscopic . The primary alcohol is a nucleophile; while stable under standard storage, it can undergo slow oxidation to the aldehyde if exposed to atmospheric oxygen and light over prolonged periods, or participate in unintended esterification if stored near volatile acylating agents.

Stability Profile at -20°C

Storing Fmoc-Ser(tBu)-ol at -20°C is the industry standard for maintaining purity >99% over 2–3 years. The low temperature kinetically inhibits the three primary degradation pathways.

Degradation Mechanisms

The following Graphviz diagram illustrates the potential degradation pathways that -20°C storage aims to prevent.

Figure 1: Primary degradation pathways for Fmoc-Ser(tBu)-ol. Storage at -20°C significantly retards these kinetics.

Quantitative Stability Expectations

| Condition | Expected Stability | Primary Risk |

| -20°C (Desiccated) | > 3 Years | Negligible. Best practice. |

| 4°C (Refrigerated) | 6–12 Months | Slow hydrolysis if seal is imperfect. |

| 25°C (Room Temp) | < 1 Month | Moisture absorption; spontaneous Fmoc cleavage (slow). |

| Solution (DMSO/DMF) | < 24 Hours | Fmoc cleavage via trace amines; O-acylation. |

Validated Storage & Handling Protocol

The chemical stability of Fmoc-Ser(tBu)-ol is rendered moot if physical handling introduces moisture. The following protocol ensures integrity from receipt to usage.

Receipt and Initial Storage

-

Inspection : Upon receipt, verify the container is sealed and the desiccant is active (if visible).

-

Secondary Containment : Place the manufacturer’s vial inside a secondary, air-tight container (e.g., a Falcon tube or sealed bag) containing fresh silica gel packets.

-

Freezing : Immediately transfer to a non-cycling -20°C freezer. Avoid "frost-free" freezers if possible, as temperature cycling can encourage moisture migration.

The "Thaw-Equilibration" Rule (Crucial)

Failure Mode: Opening a cold vial at room temperature causes immediate condensation of atmospheric water onto the powder. This water catalyzes hydrolysis and causes the powder to clump, making accurate weighing impossible.

Protocol:

-

Remove the vial from -20°C storage.

-

Place the closed vial in a desiccator at room temperature.

-

Wait 30–60 minutes (for small vials) or 2–3 hours (for bulk bottles) until the container reaches ambient temperature.

-

Wipe the exterior of the vial with a lint-free tissue before opening.

Workflow Diagram

Figure 2: Lifecycle management of Fmoc-Ser(tBu)-ol to prevent moisture intrusion.

Quality Control & Troubleshooting

If storage conditions are compromised, the following analytical methods verify compound integrity.

Analytical Monitoring

-

HPLC Analysis :

-

Column : C18 Reverse Phase.

-

Mobile Phase : Water/Acetonitrile with 0.1% TFA.

-

Detection : UV at 254 nm (Fmoc absorption) and 214 nm.

-

Pass Criteria : Single major peak (>98%).

-

Impurity Flags :

-

Early eluting peak : Free amine (Fmoc cleavage product, H-Ser(tBu)-ol).

-

Late eluting peak : Dibenzofulvene (if Fmoc is cleaved and eliminated).

-

-

-

1H NMR (DMSO-d6) :

-

Check for the integrity of the tert-butyl singlet (~1.1 ppm) and the Fmoc aromatic protons (7.3–7.9 ppm).

-

Degradation Sign : Loss of the carbamate -NH- signal or shifting of the -CH2OH protons indicates hydrolysis or oxidation.

-

Common Issues

| Observation | Cause | Remediation |

| Clumped/Sticky Powder | Moisture ingress due to improper thawing. | Dry under high vacuum over P₂O₅ for 24h. Re-test purity. |

| Yellow Discoloration | Contamination with amines (piperidine vapors) or light exposure. | Recrystallize (Ethyl Acetate/Hexane) or discard if purity <95%. |

| Insolubility in DMF | Aggregation or polymerization (rare for serinol). | Sonicate at 30°C; verify identity. |

References

-

Sigma-Aldrich . Fmoc-Ser(tBu)-OH Product Specification & Storage. Retrieved from

-

Chem-Impex International . Fmoc-O-tert-butyl-L-serinol Technical Data Sheet. Retrieved from

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research, 35(3), 161–214.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

PubChem . Compound Summary: Fmoc-O-tert-butyl-L-serinol (CAS 198561-87-4).[2] Retrieved from

Sources

Technical Guide & Handling Protocol: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

This guide serves as a comprehensive technical manual for the safe handling, storage, and application of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (commonly known as Fmoc-Ser(tBu)-ol ). It is designed for researchers and process chemists requiring high-fidelity protocols for peptidomimetic synthesis.

Executive Summary

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is a critical intermediate in the synthesis of peptide aldehydes, C-terminal modified peptides, and glycopeptide mimetics. Unlike standard Fmoc-amino acids, this compound features a reduced C-terminal alcohol (propanol) rather than a carboxylic acid. This structural difference dictates unique reactivity profiles—specifically the potential for oxidation to aldehydes or esterification—while retaining the orthogonal protecting group strategy (Fmoc/tBu) standard in Solid Phase Peptide Synthesis (SPPS).

Critical Handling Directive: This compound possesses a primary alcohol, an acid-labile tert-butyl ether, and a base-labile Fmoc group. Protocols must strictly avoid inadvertent exposure to strong acids (TFA) or secondary amines (piperidine) during storage and weighing to prevent premature deprotection.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Specification |

| Systematic Name | N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol |

| Common Synonyms | Fmoc-Ser(tBu)-ol; Fmoc-O-tert-butyl-L-serinol |

| CAS Number | 198561-87-4 |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.45 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 95–97 °C |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Chirality | L-Configuration (S) |

Hazard Identification & Risk Assessment (GHS)

Based on the structural analogs and functional group analysis, this compound is classified under GHS Category Warning .

GHS Classification[7][9][10]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P280: Wear protective gloves/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][6] Remove contact lenses if present and easy to do.[3][4][6] Continue rinsing.[3][4][6][8]

Strategic Handling & Storage Protocols

The integrity of Fmoc-Ser(tBu)-ol depends on maintaining the orthogonality of its protecting groups. The tert-butyl ether is sensitive to acidic hydrolysis, while the Fmoc group is sensitive to basic elimination.

Storage Architecture

-

Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires desiccation before opening.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent slow oxidation of the primary alcohol.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Operational Workflow (Diagram)

The following decision tree outlines the safe handling workflow to minimize degradation risks.

Figure 1: Operational workflow for handling Fmoc-Ser(tBu)-ol to prevent hygroscopic degradation and hydrolysis.

Emergency Response & Spill Management

In the event of exposure or environmental release, the following self-validating response logic should be executed immediately.

Emergency Logic Flow

Figure 2: Emergency response decision matrix for Fmoc-Ser(tBu)-ol exposure.

Specific Spill Procedures

-

Containment: Do not dry sweep. Dampen the solid with a small amount of inert solvent (e.g., heptane) or water mist to suppress dust generation.

-

Cleanup: Scoop material into a hazardous waste container labeled "Organic Solid - Toxic."

-

Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach, as it may react with amine residues.

Technical Application Note: Oxidation & Coupling

Context

Fmoc-Ser(tBu)-ol is frequently used to synthesize peptide aldehydes (protease inhibitors) or to anchor the C-terminus to resins via a linker (e.g., trityl chloride resin) [1].

Oxidation Protocol (Dess-Martin Periodinane)

To convert the alcohol to an aldehyde without racemization:

-

Dissolve: Fmoc-Ser(tBu)-ol (1.0 eq) in dry DCM.

-

Add: Dess-Martin Periodinane (1.1 eq) at 0°C.

-

Monitor: Reaction is typically complete in 1-2 hours (TLC: 1:1 Hexane/EtOAc).

-

Quench: Use saturated NaHCO₃/Na₂S₂O₃ (1:1).

-

Note: The resulting aldehyde is prone to hydrate formation and epimerization; proceed immediately to the next step (e.g., reductive amination or Wittig reaction) [2].

Self-Validating Quality Control

-

TLC Check: 50% Ethyl Acetate / 50% Hexane.

-

Rf ~0.4: Product (Alcohol).

-

Rf ~0.0: Free amine (Fmoc cleavage indicator).

-

-

NMR Verification: ¹H NMR in CDCl₃ should show the t-butyl singlet at ~1.15 ppm and the Fmoc methylene doublet at ~4.4 ppm. The absence of these signals indicates deprotection [3].

References

-

PubChem. (2025). Compound Summary: Fmoc-Ser(tBu)-derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Characterization of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: Refractive Index, Density, and Quality Control

Introduction

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (CAS: 438239-26-0), often referred to as Fmoc-Ser(tBu)-ol , is a critical chiral building block in the synthesis of peptide mimetics, depsipeptides, and complex pharmaceutical intermediates.[1] Derived from the reduction of Fmoc-O-tert-butyl-L-serine, this compound retains the orthogonal protecting group strategy (Fmoc/tBu) essential for solid-phase synthesis while offering a reduced alcohol functionality for esterification or etherification reactions.

For researchers and process engineers, accurate physical characterization—specifically refractive index and density—is vital for determining purity, calculating molar refractivity in flow chemistry, and optimizing solvent systems for scale-up. This guide provides an in-depth technical analysis of these properties, synthesizing theoretical prediction with practical measurement protocols.

Chemical Identity & Structural Specifications[2][3][4][5]

| Parameter | Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate |

| Common Name | Fmoc-Ser(tBu)-ol; N-Fmoc-O-tert-butyl-L-serinol |

| CAS Number | 438239-26-0 |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.46 g/mol |

| Chiral Center | S-configuration (L-isomer source) |

| Physical State | White to off-white crystalline solid (or viscous oil if impure) |

Physical Properties: Refractive Index and Density[1][2][4]

Unlike liquid reagents where refractive index (

Density Specifications

The density of Fmoc-Ser(tBu)-ol is influenced by the packing efficiency of the bulky fluorenyl group and the tert-butyl ether side chain.

-

Predicted Density (Solid Phase):

-

Molar Volume:

-

Significance: This density range is typical for Fmoc-protected amino alcohol derivatives. Deviations >5% often indicate solvent entrapment (e.g., residual DCM or Ethyl Acetate) or amorphous collapse during isolation.

Refractive Index ( )

The refractive index is a function of the compound's polarizability. The aromatic fluorene ring system contributes significantly to a high refractive index compared to aliphatic alcohols.

-

Predicted Refractive Index (

): -

Molar Refractivity:

-

Measurement Context: Since the compound is solid,

is rarely measured directly. In process analytic technology (PAT), it is calculated via solution refractometry in high-refractive-index solvents (e.g., DMF or DMSO) to monitor concentration.

Solubility Profile

Solubility directly impacts density measurements in solution.

-

Soluble: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Methanol.

-

Insoluble: Water, Hexanes (often used as an anti-solvent for precipitation).

Experimental Protocols for Characterization

To validate the quality of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, standard liquid methods must be adapted. The following protocols ensure self-validating results.

Protocol A: Density Determination (Gas Pycnometry)

Objective: Determine the true skeletal density of the solid powder, excluding void volume.

-

Preparation: Dry 2.0 g of Fmoc-Ser(tBu)-ol in a vacuum desiccator (

) for 24 hours to remove volatile solvents. -

Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.

-

Measurement: Load the sample into the cell. Purge with Helium gas (99.999%) to penetrate porous structures.

-

Calculation:

Where

Protocol B: Purity by HPLC (The Primary QC Standard)

While density provides bulk physical data, HPLC is the definitive metric for chemical integrity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 50% B to 90% B over 20 minutes (Fmoc and tBu groups make the molecule hydrophobic).

-

Detection: UV at 265 nm (Fmoc characteristic absorption) and 301 nm (Fmoc deprotection monitoring).

-

Acceptance Criteria: Purity

; Single peak integration.

Protocol C: Optical Rotation (Chiral Identity)

For chiral building blocks, specific rotation is the critical "fingerprint" replacing refractive index for identity confirmation.

-

Standard:

-

Conditions:

in Ethyl Acetate or DMF. -

Typical Value: Positive rotation (specific value varies by solvent; typically

to

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to critical quality control, highlighting where physical properties intersect with purity analysis.

Figure 1: Workflow for the synthesis and rigorous characterization of Fmoc-Ser(tBu)-ol, integrating chemical and physical analysis.

Applications in Drug Development

The precise density and refractive index data are particularly relevant in flow chemistry applications.

-

Reagent Dosing: In automated peptide synthesizers, accurate density allows for the precise mass-to-volume conversion when preparing stock solutions.

-

Process Monitoring: Inline refractometers use the high refractive index of the Fmoc group (

) to monitor reaction completion during the coupling of Fmoc-Ser(tBu)-ol to resin-bound peptides. A plateau in refractive index indicates the end of the reaction kinetics.

References

-

PubChem. (2025). Compound Summary: Fmoc-Ser(tBu) Derivatives and Physical Property Data. Retrieved from [Link]

Sources

Literature review of Fmoc-Ser(tBu)-ol usage in peptidomimetics

This guide focuses on the technical application of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol), a reduced C-terminal building block used to synthesize peptide alcohols ("peptidols") and peptide aldehydes ("peptidals"). Unlike standard amino acids, this molecule lacks a carboxylic acid, requiring specific solid-phase loading protocols and downstream oxidation strategies.[1]

Part 1: Strategic Utility & Chemical Architecture

Fmoc-Ser(tBu)-ol is a bifunctional chiral scaffold. It is the reduced form of Fmoc-Ser(tBu)-OH, where the C-terminal carboxylic acid has been reduced to a primary alcohol.

The "Chameleon" Role in Drug Design

In peptidomimetics, this molecule is deployed for three specific pharmacological objectives:

-

Protease Inhibition (The Warhead Precursor): It serves as the direct precursor to C-terminal peptide aldehydes (e.g., Leupeptin analogs), which covalently trap serine proteases by mimicking the transition state.

-

Metabolic Stability: Converting the C-terminus from a carboxylate to an alcohol eliminates the negative charge, altering membrane permeability and resistance to carboxypeptidases.

-

Ligation Handles: The hydroxyl group can be functionalized for ester-linked cyclization or chemoselective ligation.

Chemical Architecture

| Feature | Specification | Function in Synthesis |

| N-Terminus | Fmoc (Fluorenylmethoxycarbonyl) | Base-labile protection for SPPS elongation.[2] |

| Side Chain | tert-Butyl ether (tBu) | Critical: Blocks the side-chain hydroxyl, forcing chemoselectivity to the C-terminal alcohol during resin loading. |

| C-Terminus | Primary Alcohol (-CH₂OH) | Nucleophile for resin loading (2-CTC) or oxidation target. |

Part 2: Solid-Phase Loading Protocol (The Critical Step)

Because Fmoc-Ser(tBu)-ol lacks a carboxylic acid, it cannot be coupled using standard carbodiimides (DIC/EDC). It must be anchored to 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage.

Mechanism of Action

The steric bulk of the tert-butyl group on the side chain prevents it from reacting with the resin. Only the primary alcohol (C-terminus) is sterically accessible enough to attack the trityl cation, ensuring regiospecific loading.

Step-by-Step Loading Protocol

Reagents: 2-CTC Resin (1.0–1.6 mmol/g), Pyridine (anhydrous), DCM (anhydrous), Methanol (HPLC grade).

-

Resin Preparation:

-

Weigh 2-CTC resin into a fritted syringe reactor.

-

Wash 3x with anhydrous DCM to remove moisture.

-

Expert Insight: Do not use DMF for loading alcohols onto 2-CTC; it promotes premature hydrolysis of the trityl chloride.

-

-

Coupling Reaction:

-

Dissolve Fmoc-Ser(tBu)-ol (1.2 equivalents relative to resin capacity) in anhydrous DCM.

-

Add Pyridine (2.0 equivalents).

-

Add the solution to the dry resin.

-

Shake gently for 12–16 hours at room temperature.

-

Note: Alcohol loading is significantly slower than carboxylate loading (which takes ~1 hour).

-

-

Capping (The Quench):

-

Add Methanol (1 mL per gram of resin) directly to the reaction mixture.

-

Shake for 30 minutes. This converts remaining trityl chloride sites to trityl methyl ether, preventing unspecific binding later.

-

-

Washing:

-

Drain and wash: 3x DCM, 3x DMF, 3x DCM.[3]

-

Validation: The Fmoc Quantitation Test

Do not assume loading success. You must validate the substitution level (

-

Take a dried resin sample (~5 mg).

-

Treat with 20% Piperidine in DMF for 20 mins.

-

Measure UV absorbance of the supernatant at 301 nm .

-

Calculate loading using the Beer-Lambert law. Target loading for peptide alcohols is typically 0.4 – 0.6 mmol/g .

Part 3: Visualization of Workflows

Diagram 1: The Regioselective Loading Pathway

This diagram illustrates how the tBu protection ensures the correct hydroxyl group attaches to the resin.

Caption: Regioselective anchoring of Fmoc-Ser(tBu)-ol to 2-Chlorotrityl resin. The tBu group prevents side-chain attachment.[2]

Part 4: Downstream Application – Synthesis of Peptide Aldehydes

Once the peptide chain is elongated via standard SPPS, the resulting Peptide-Ser(tBu)-ol is cleaved and often oxidized to a Peptide Aldehyde (a potent protease inhibitor motif).

Cleavage and Deprotection[1][2]

-

Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Action:

-

Cleaves the ether bond between the C-terminal oxygen and the Trityl resin.

-

Removes the tert-butyl (tBu) group from the Serine side chain (and other protecting groups).[2]

-

-

Result: A fully deprotected peptide alcohol (Peptide-Ser-ol).

Oxidation Protocol (The "Dess-Martin" Route)

To convert the C-terminal alcohol to an aldehyde without racemization:

-

Dissolution: Dissolve the purified peptide alcohol in dry DMSO or DCM.

-

Oxidant: Add Dess-Martin Periodinane (DMP) (1.5 eq) or IBX .

-

Reaction: Stir at Room Temp for 1–2 hours.

-

Quench: Add aqueous sodium thiosulfate/sodium bicarbonate.

-

Purification: Reverse-phase HPLC. Note: Peptide aldehydes exist in equilibrium with their hydrates in aqueous mobile phases.

Diagram 2: From Alcohol to Aldehyde Inhibitor

Caption: Transformation workflow from resin-bound alcohol to bioactive peptide aldehyde inhibitor.

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Loading (<0.2 mmol/g) | Moisture in 2-CTC resin or solvents. | Dry resin in vacuo over P₂O₅ overnight. Use freshly distilled DCM. |

| Racemization of Serine | High temperature during loading or basic conditions. | Keep loading at room temperature.[4] Avoid DMAP (use Pyridine instead). |

| Side-Chain Attachment | Loss of tBu group or impure starting material. | Verify Fmoc-Ser(tBu)-ol purity via HPLC before use.[5][6] Ensure tBu is intact. |

| Aldehyde Hydration | HPLC mobile phase contains water. | Peptide aldehydes appear as broad peaks or doublets (hydrate/aldehyde) on HPLC. Confirm mass (M+18) for hydrate. |

References

-

Vertex Pharmaceuticals. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease Inhibitors. National Institutes of Health. Link

-

Sigma-Aldrich. (2023). Peptide Resin Loading Protocols: Method 5 - Loading of Trityl Resins. Merck KGaA. Link

-

ResearchGate. (2011). Functionalized Resins for the Synthesis of Peptide Alcohols. Link

-

PubChem. (2026).[7] Fmoc-Ser(tBu)-OH and Derivatives: Compound Summary. National Library of Medicine. Link[7]

-

Aapptec. (2025). Fmoc-Ser(tBu)-OH and Alcohol Derivatives in Peptide Synthesis. Link

Sources

- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. peptideweb.com [peptideweb.com]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc-Ser(tBu)-OH [cem.com]

- 7. Fmoc-Ser(tBu)-ODhbt | C29H28N4O6 | CID 14189495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for coupling N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in SPPS

The following Application Note and Protocol is designed for the high-efficiency incorporation of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (referred to herein as Fmoc-Ser(tBu)-ol ) in Solid Phase Peptide Synthesis (SPPS).

Application Note: Strategic Incorporation of Fmoc-Ser(tBu)-ol in SPPS

1. Introduction & Chemical Context

Fmoc-Ser(tBu)-ol (CAS: 198560-43-9) is the alcohol derivative of the amino acid Serine. Unlike standard Fmoc-amino acids, it lacks the C-terminal carboxylic acid required for standard amide bond formation. Instead, it possesses a primary hydroxyl group (

-

Primary Application: Synthesis of C-terminal peptide alcohols (e.g., analogs of Octreotide, Goserelin).

-

The Challenge: Because it lacks a carboxyl group, Fmoc-Ser(tBu)-ol cannot be "coupled" to a resin-bound amine using standard activation (HBTU/DIC). It must be loaded onto the resin to serve as the C-terminal starting point, or coupled to a resin-bound carboxylic acid via esterification.

-

Resin Selection: The gold standard for immobilizing amino alcohols is 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl group prevents diketopiperazine (DKP) formation and allows for racemization-free loading via nucleophilic displacement of chloride by the alcohol.

PART 1: Mechanism & Workflow

The incorporation of Fmoc-Ser(tBu)-ol relies on the formation of an ether linkage between the resin's trityl carbocation and the primary alcohol of the serinol derivative.

Figure 1: Mechanism of loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin via ether formation.

PART 2: Detailed Experimental Protocols

Protocol A: Loading Fmoc-Ser(tBu)-ol onto 2-Chlorotrityl Chloride Resin

This is the standard method for initiating the synthesis of a C-terminal peptide alcohol.

Reagents Required:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (100–200 mesh, ~1.0–1.6 mmol/g loading).

-

Solvents: Anhydrous Dichloromethane (DCM), DMF, Methanol (MeOH).

-

Base: Pyridine (anhydrous) or DIPEA (Diisopropylethylamine). Note: Pyridine is preferred for alcohols to minimize side reactions.

Step-by-Step Procedure:

-

Resin Preparation (Swelling):

-

Weigh the desired amount of 2-CTC resin into a fritted polypropylene syringe or glass reaction vessel.

-

Add anhydrous DCM (10 mL per gram of resin).[1]

-

Allow to swell for 30 minutes under dry nitrogen or gentle shaking.

-

Rationale: 2-CTC resin is moisture sensitive; swelling in dry DCM activates the trityl chloride groups.

-

-

Loading Solution Preparation:

-

Calculate 1.5 to 2.0 equivalents of Fmoc-Ser(tBu)-ol relative to the resin's nominal substitution.

-

Dissolve the amino alcohol in a minimal amount of anhydrous DCM (and a small amount of DMF if solubility is poor, but keep DCM high).

-

Add 2.0 to 3.0 equivalents of Pyridine (or DIPEA).

-

-

Coupling Reaction:

-

Drain the swelling solvent from the resin.[2]

-

Immediately add the Loading Solution to the resin.

-

Agitate gently (rocking or rotation) for 2 to 4 hours at room temperature.

-

Note: Alcohols react slower than carboxylic acids. An overnight reaction is acceptable but may lead to lower purity if moisture enters.

-

-

Capping (End-Capping Unreacted Chlorides):

-

Washing:

-

Drain the resin.[2]

-

Wash thoroughly: DCM (3x), DMF (3x), DCM (3x).

-

-

Loading Determination (Essential Quality Control):

-

Perform an Fmoc determination test.[1][2][4][6][7][8][9][10][11]

-

Treat a small dried sample (~5 mg) with 20% Piperidine in DMF.

-

Measure UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm (or 301 nm).

-

Target Loading: Typically 0.4 – 0.8 mmol/g. If loading is too high (>0.8 mmol/g), aggregation may occur during synthesis.

-

Protocol B: Peptide Elongation & Cleavage

Once the Fmoc-Ser(tBu)-ol is loaded, the resin acts as a standard solid support.

1. Elongation (Standard SPPS):

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Use standard activation (e.g., Fmoc-AA-OH (3 eq) + DIC (3 eq) + Oxyma (3 eq)).

-

Note: The ether linkage to the resin is stable to piperidine.

2. Cleavage from Resin: The cleavage condition depends on whether you require the side-chain tBu group to be removed or preserved.

| Target Product | Cleavage Cocktail | Conditions | Result |

| Fully Deprotected Peptide Alcohol | 95% TFA , 2.5% TIS, 2.5% H2O | 2–3 Hours, RT | Trityl linker cleaved; Side-chain tBu removed. Product: H-Peptide-Ser-ol |

| Protected Peptide Alcohol | 1% TFA in DCM | 10 x 2 min washes | Trityl linker cleaved; Side-chain tBu preserved . Product: Protected-Peptide-Ser(tBu)-ol |

PART 3: Troubleshooting & Critical Parameters

Table 1: Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Loading (<0.2 mmol/g) | Moisture in reagents; Old resin (hydrolyzed Cl). | Use fresh 2-CTC resin; Ensure DCM is anhydrous; Increase coupling time to 16h. |

| Racemization | High base concentration or temperature. | Use Pyridine instead of DIPEA; Maintain RT or cool to 0°C during base addition. |

| Ester Hydrolysis | Not applicable (Ether linkage). | The 2-CTC ether linkage is robust against base, unlike ester linkages. |

Visualization of Workflow

Figure 2: Operational workflow for loading Fmoc-Ser(tBu)-ol.

References

-

Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research, 37(6), 513-520. Link

-

Novabiochem (Merck). "Loading protocols for 2-chlorotrityl chloride resin." Merck Millipore Technical Notes. Link

-

Chan, W.C., & White, P.D. (2000).[12] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[12] (Standard text for SPPS protocols).

-

Sigma-Aldrich. "Peptide Resin Loading Protocols: Method 5 - Loading of Trityl Resins." Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptideweb.com [peptideweb.com]

- 3. peptide.com [peptide.com]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Fmoc-Ser(tBu)-OH [cem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

Synthesis of peptide aldehydes from N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

Abstract

Peptide aldehydes are potent transition-state inhibitors of serine and cysteine proteases (e.g., the proteasome inhibitor MG132 or SARS-CoV-2 Mpro inhibitors). Their synthesis is often plagued by racemization and instability during purification. This guide details a robust, high-yield protocol for synthesizing C-terminal peptide aldehydes starting from N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (Fmoc-Ser(tBu)-ol). By utilizing a "Safety-Catch" strategy on 2-Chlorotrityl chloride resin, researchers can isolate a protected peptide alcohol intermediate, oxidize it under mild conditions, and generate high-purity peptide aldehydes with minimal racemization.

Strategic Overview

The synthesis relies on the Amino-Alcohol Oxidation Approach . Unlike methods that reduce peptide esters (which are harsh and prone to over-reduction), this protocol builds the peptide chain on a pre-reduced C-terminal alcohol anchored to a solid support.

The Workflow Logic

-

Anchoring: The starting material, Fmoc-Ser(tBu)-ol , is loaded onto 2-Chlorotrityl Chloride (2-CTC) resin via its primary hydroxyl group. The bulky trityl linker protects the C-terminal alcohol from premature oxidation or side reactions during chain elongation.

-

Elongation: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) assembles the peptide backbone.

-

Selective Cleavage: Mild acid treatment (1% TFA) cleaves the peptide from the resin without removing side-chain protecting groups (e.g., t-Butyl, Boc, Pbf). This yields a Protected Peptide Alcohol .

-

Chemoselective Oxidation: The free C-terminal alcohol is oxidized to an aldehyde using Dess-Martin Periodinane (DMP) . This reagent is chosen for its mildness and neutral pH, preventing epimerization of the alpha-carbon.

-

Global Deprotection: A final strong acid treatment removes side-chain protectors, yielding the bioactive peptide aldehyde.

Materials & Reagents

| Component | Specification | Purpose |

| Starting Material | N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol | C-terminal building block (Fmoc-Ser(tBu)-ol). |

| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin | Acid-labile resin for alcohol anchoring. |

| Coupling Reagents | DIC / Oxyma Pure or HATU / DIPEA | Efficient amide bond formation. |

| Cleavage Cocktail A | 1% TFA in DCM | Mild cleavage to release protected peptide alcohol. |

| Oxidant | Dess-Martin Periodinane (DMP) | Converts alcohol to aldehyde.[1][2] |

| Deprotection Cocktail B | 95% TFA, 2.5% TIS, 2.5% H₂O | Removes side-chain protecting groups. |

Experimental Protocol

Phase 1: Resin Loading (Immobilization)

Objective: Anchor the amino alcohol to the resin via a trityl ether linkage.

-

Resin Preparation:

-

Weigh 1.0 g of 2-CTC resin (loading ~1.0–1.6 mmol/g) into a dry fritted reaction vessel.

-

Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

-

-

Loading Reaction:

-

Dissolve 1.2 eq of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in 10 mL dry DCM.

-

Add 3.0 eq of Pyridine (or DIPEA).

-

Add the solution to the resin and shake gently at room temperature for 2 hours .

-

Note: Moisture exclusion is critical here; the trityl chloride is moisture-sensitive.

-

-

Capping:

-

Add 1 mL of Methanol (MeOH) to the reaction mixture and shake for 15 minutes. This caps unreacted trityl chlorides.

-

Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[3]

-

-

Loading Determination:

-

Perform a standard Fmoc determination (UV absorbance at 290 nm after piperidine treatment) to confirm loading efficiency (Target: 0.4 – 0.7 mmol/g).

-

Phase 2: Peptide Assembly (SPPS)

Objective: Elongate the peptide chain.

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.

-

Coupling:

-

Repeat cycles until the full sequence is assembled.

-

Final Wash: After the final N-terminal Fmoc removal (or acetylation, if required), wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with the next cleavage step).

Phase 3: Mild Cleavage (Release of Protected Alcohol)

Objective: Release the peptide from the resin while keeping side-chain protecting groups intact.

-

Cleavage:

-

Treat the resin with 1% TFA in DCM (10 mL per gram of resin).

-

Shake for 2 minutes. Filter the filtrate into a flask containing 10% Pyridine in Methanol (to neutralize the acid immediately).

-

Repeat this step 5–8 times.

-

-

Isolation:

-

Combine filtrates.[3]

-

Concentrate under reduced pressure (rotary evaporator, <30°C) to ~5% volume.

-

Precipitate by adding cold water or hexane/ether (depending on peptide solubility).

-

Centrifuge/filter and dry the white solid.

-

Result: Protected Peptide Alcohol (e.g., H-Peptide-NH-CH(CH2OtBu)-CH2-OH).

-

Phase 4: Dess-Martin Oxidation

Objective: Convert the C-terminal alcohol to an aldehyde.

-

Reaction Setup:

-

Dissolve the Protected Peptide Alcohol (1.0 eq) in dry DCM (or DMSO if insoluble).

-

Add Dess-Martin Periodinane (1.5 eq) .

-

Optional: Add 1.0 eq NaHCO₃ to buffer the reaction if the sequence is extremely acid-sensitive.

-

-

Incubation:

-

Stir at room temperature for 60–90 minutes . Monitor by HPLC or TLC (shift in Rf).

-

-

Quenching (Critical):

-

Add a solution of saturated Na₂S₂O₃ (Sodium Thiosulfate) and saturated NaHCO₃ (1:1 ratio).

-

Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

-

Extraction:

Phase 5: Global Deprotection & Purification

Objective: Remove side-chain protecting groups (including the t-Bu on the C-terminal Serine).

-

Acid Treatment:

-

Dissolve the residue in 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Stir for 60–90 minutes. Caution: Aldehydes can be unstable in TFA for prolonged periods; do not over-expose.

-

-

Precipitation:

-

Precipitate the crude peptide aldehyde into ice-cold Diethyl Ether.

-

Centrifuge and wash pellet 2x with ether.

-

-

Purification:

-

Purify via Reverse-Phase HPLC (C18 column).

-

Note: Use 0.1% TFA in water/acetonitrile gradients. Peptide aldehydes often exist in equilibrium with their hydrates; this may appear as broadened peaks or doublets in HPLC/LC-MS.

-

Lyophilize immediately.

-

Process Visualization

Caption: Workflow for converting Fmoc-Ser(tBu)-ol into a C-terminal peptide aldehyde via the 2-CTC resin strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Loading on Resin | Wet resin or reagents.[3] | Dry resin in vacuo overnight. Use anhydrous DCM. |

| Racemization at C-term | Over-exposure to base or harsh oxidation. | Use Pyridine/DCM for loading (avoid DIPEA if possible). Stick to DMP for oxidation; avoid Swern oxidation. |

| Incomplete Oxidation | Old DMP reagent or wet solvents. | Use fresh DMP. Add 1 eq of water (controlled) to accelerate DMP if sluggish (Meyer's modification). |

| Aldehyde Hydration | Equilibrium with water in HPLC buffers. | This is normal. The hydrate converts back to aldehyde upon lyophilization. Confirm mass via LC-MS (M+18 peak). |

References

-

Vertex Pharmaceuticals. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem.

-

Creative Peptides. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Merck (Sigma-Aldrich). (2024). Dess–Martin Periodinane Reagent Guide.

-

University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

Application Note: High-Fidelity Synthesis of Fmoc-Ser(tBu)-al via Swern Oxidation

Part 1: Strategic Analysis & Mechanistic Grounding

Executive Summary

The conversion of Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) to its corresponding aldehyde, Fmoc-Ser(tBu)-al , is a pivotal intermediate step in the synthesis of peptide aldehydes, protease inhibitors, and ligation scaffolds. While Dess-Martin Periodinane (DMP) is often cited for small-scale purity, the Swern Oxidation remains the industrial workhorse due to reagent scalability and low cost.

However, this substrate presents a "perfect storm" of synthetic challenges:

-

Racemization: The

-proton of N-protected amino aldehydes is highly acidic ( -

-Elimination: The bulky electron-withdrawing Fmoc group combined with the

This protocol utilizes a Modified Cryogenic Swern approach, strictly controlling temperature and base stoichiometry to suppress these side reactions while maintaining high conversion.

The Mechanistic "Danger Zone"

The Swern mechanism proceeds through an alkoxysulfonium intermediate. The critical moment occurs upon base addition. The base must be strong enough to deprotonate the methyl group of the sulfonium species (forming the ylide) but not strong enough or present long enough at high temperatures to deprotonate the

Figure 1: Mechanistic pathway highlighting the divergence between product formation and base-catalyzed degradation.

Part 2: Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (eq.) are relative to the starting alcohol.

| Reagent | Role | Equiv. | Notes |

| Fmoc-Ser(tBu)-ol | Substrate | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |

| Oxalyl Chloride | Activator | 2.0 | Freshly distilled or high-purity bottle. |

| DMSO | Oxidant | 4.0 | Anhydrous. stored over molecular sieves. |

| DIPEA | Base | 6.0 | Critical: Diisopropylethylamine is preferred over TEA for lower racemization risk. |

| DCM | Solvent | 0.1 M | Anhydrous (Dichloromethane). |

Step-by-Step Methodology

Phase 1: Activation (The "Swern Reagent")

-

Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon/Nitrogen.

-

Add anhydrous DCM (approx. 50% of total volume) and Oxalyl Chloride (2.0 eq.).

-

Cool the system to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

-

Add DMSO (4.0 eq.) in DCM dropwise over 15 minutes.

-

Observation: Gas evolution (

, -

Wait: Stir for 20 minutes at -78°C to form the chlorosulfonium salt.

-

Phase 2: Oxidation (Substrate Addition)

-

Dissolve Fmoc-Ser(tBu)-ol (1.0 eq.) in the remaining DCM.

-

Add the alcohol solution dropwise to the reaction mixture over 20–30 minutes, running down the side of the flask to precool the solution.

-

Control: Internal temperature must not rise above -60°C.

-

-

Stir for 45 minutes at -78°C. The solution will likely become cloudy (alkoxysulfonium salt formation).

Phase 3: Elimination & Quench (The Critical Step)

-

Add DIPEA (6.0 eq.) dropwise over 10 minutes.

-

Caution: This is exothermic. Maintain -78°C.

-

-

The "Flash" Warm-up: Unlike standard Swern protocols that warm to RT, only warm to -20°C (ice/salt bath) for exactly 15 minutes.

-

Reasoning: Full warming to RT with excess base promotes racemization. The reaction usually completes at -20°C for activated alcohols.

-

-

Quench: While still at -20°C, pour the reaction mixture vigorously into a separating funnel containing ice-cold saturated

or 1M-

Goal: Immediate neutralization of the base before the mixture reaches room temperature.

-

Phase 4: Workup & Isolation

-

Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash combined organics with:

-

1x Cold 1M

(removes residual DIPEA). -

1x Saturated

(neutralizes acid traces). -

1x Brine.

-

-

Dry over

, filter, and concentrate in vacuo at ambient temperature (do not heat the water bath >30°C).

Part 3: Purification & Quality Control

Purification Strategy

Aldehydes are notoriously unstable on silica gel.

-

Preferred: Use crude immediately in the next step (e.g., Reductive Amination or Wittig).

-

If Purification Required: Flash chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate (typically 2:1 or 3:1).

-

Speed: Run the column fast (< 15 mins).

-

Additives: 0.5% Acetic acid in the eluent can stabilize the aldehyde against racemization on basic silica sites, though neutral silica is best.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical quench timing to prevent racemization.

Quality Control (NMR)

-

Aldehyde Proton: Look for a doublet (or singlet depending on resolution) at 9.5–9.7 ppm .

-

Racemization Check:

-

The

-proton (approx. 4.3-4.5 ppm) coupling constants are sensitive to stereochemistry. -

Best Method: Convert a small aliquot to the alcohol (reduce with

) or a diastereomeric acetal and compare via HPLC on a chiral column (e.g., Chiralpak AD-H). -

Quick Check: Presence of double peaks in the

-butyl region (approx. 1.2 ppm) often indicates a mixture of diastereomers (L and D).

-

Part 4: References

-

Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][3] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. Link

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride.[1][3] The Journal of Organic Chemistry, 43(12), 2480–2482. Link

-

Dondoni, A., & Perrone, D. (2000).[1] Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. (Demonstrates Serine aldehyde handling). Link

-

Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. (Review of racemization risks). Link

-

Liskamp, R. M. J., et al. (2011). Synthetic approaches to peptide aldehydes. Amino Acids, Peptides and Proteins in Organic Chemistry.[4][5] (General reference for peptide aldehyde instability).

Sources

Application Note: Fmoc-Ser(tBu)-ol as a Chiral Building Block in Organic Synthesis

[1]

Abstract & Strategic Value

Fmoc-Ser(tBu)-ol (Fmoc-O-tert-butyl-L-serinol) represents a critical "Chiral Pool" intermediate.[1] Unlike its parent amino acid, the alcohol functionality at the C-terminus opens a divergent synthetic pathway that avoids the racemization risks often associated with the reduction of amino esters.

Its value proposition lies in its orthogonal protection :

-

Fmoc (Base-labile): Protects the amine, removable with piperidine/DBU.

-

tBu (Acid-labile): Protects the side-chain hydroxyl, removable with TFA.[1][2]

-

Primary Alcohol (Reactive Handle): Ready for oxidation (to aldehydes), activation (to halides/tosylates), or substitution (Mitsunobu).[1]

This guide details the protocols for transforming this scaffold into high-value intermediates, specifically the Fmoc-protected Garner’s Aldehyde equivalent and chiral amines via Mitsunobu inversion .

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | (S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tert-butoxy)propan-2-yl)carbamate |

| Molecular Weight | 369.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][3][4] Insoluble in Water. |

| Storage | 2-8°C, Desiccated. (Hygroscopic). |